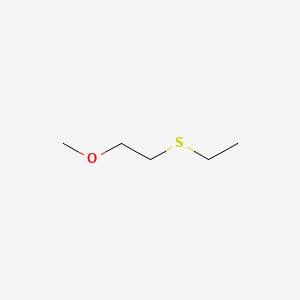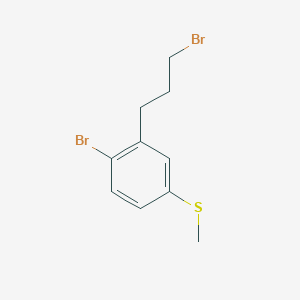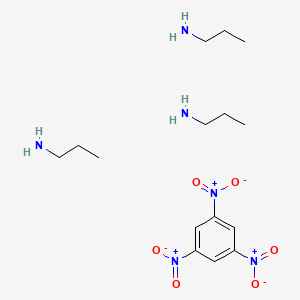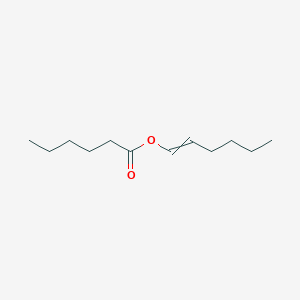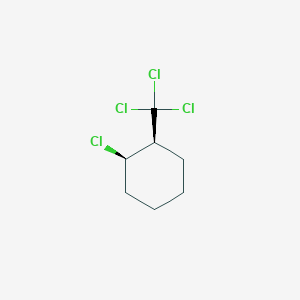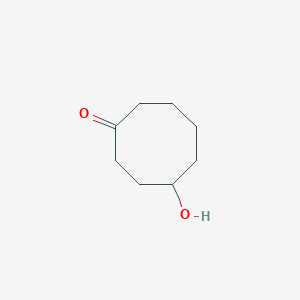
4-Hydroxycyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxycyclooctan-1-one is a cyclic organic compound characterized by an eight-membered ring with a hydroxyl group (-OH) and a ketone group (C=O) attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclooctan-1-one can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in an acetone solution, with the temperature carefully controlled to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using chromium trioxide and sulfuric acid. The reaction mixture is then neutralized, filtered, and purified through distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxycyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, such as thionyl chloride.
Major Products Formed:
Oxidation: 4-Carboxycyclooctan-1-one.
Reduction: 4-Hydroxycyclooctanol.
Substitution: Various substituted cyclooctanones depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxycyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxycyclooctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Cyclooctanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone group, affecting its chemical behavior.
4-Hydroxycyclohexan-1-one: A smaller ring structure, leading to different physical and chemical properties
Uniqueness: 4-Hydroxycyclooctan-1-one is unique due to its combination of a hydroxyl and a ketone group within an eight-membered ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
55794-44-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4-hydroxycyclooctan-1-one |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-2-4-8(10)6-5-7/h7,9H,1-6H2 |
Clave InChI |
TZBQHMYSTXIRKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


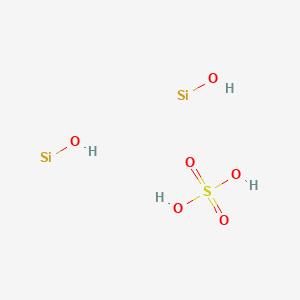
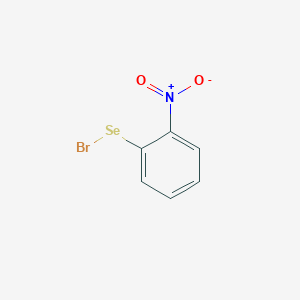
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

